REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[O:16][C:15]2[C:14]3[CH:13]=[C:12]([O:17][CH3:18])[CH:11]=[CH:10][C:9]=3[N:8]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:7]=2[C:6]=1[O:25][CH3:26])=[O:4].[OH-].[Na+].O.N1C2C(=CC=C3OC=CC3=2)C=C1>C(O)C.ClCCl>[CH3:26][O:25][C:6]1[C:7]2[N:8]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:9]3[CH:10]=[CH:11][C:12]([O:17][CH3:18])=[CH:13][C:14]=3[C:15]=2[O:16][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2|
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Name
|
3,7-dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
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Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=2N(C=3C=CC(=CC3C2O1)OC)C1=CC=CC=C1)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=C3C(=C12)C=CO3
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The insoluble material (primarily the sodium salt of the product) was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate layers were separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed several times with fresh dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
FILTRATION
|
Details
|
The precipitate crude product was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
STIRRING
|
Details
|
The original insoluble sodium salt was stirred for several hours in 400 ml of cold 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the product acid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
obtained from acidification of the original aqueous layer
|
Type
|
CUSTOM
|
Details
|
yield)
|
Type
|
CUSTOM
|
Details
|
A sample recrystallized from acetone/water
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(OC2=C1N(C=1C=CC(=CC21)OC)C2=CC=CC=C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |